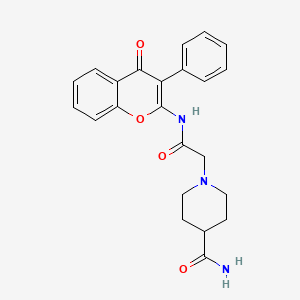

1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-oxo-2-[(4-oxo-3-phenylchromen-2-yl)amino]ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c24-22(29)16-10-12-26(13-11-16)14-19(27)25-23-20(15-6-2-1-3-7-15)21(28)17-8-4-5-9-18(17)30-23/h1-9,16H,10-14H2,(H2,24,29)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKURRWBAMLMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane, methanol, and acetonitrile, and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different characteristics

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with altered properties. For example:

- Oxidation : This can enhance the compound's reactivity by introducing additional functional groups.

- Reduction : This process can modify the compound's properties by saturating double bonds or reducing functional groups.

- Substitution : This allows for the introduction of different functional groups, thereby expanding the range of potential applications.

Biology

The compound has been investigated for its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated new propanamide derivatives bearing piperidine structures similar to this compound. These derivatives demonstrated promising anticancer activity against several cancer cell lines, suggesting that modifications to the core structure could yield even more potent compounds .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential due to its ability to interact with various biological targets. The mechanism of action involves modulation of enzyme activity and alteration of signal transduction pathways. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : It could affect receptor activity related to neurotransmitter systems, potentially leading to applications in neuropharmacology.

Table 2: Biological Activities

| Activity Type | Potential Application |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Anticancer | Development of novel anticancer agents |

| Neuropharmacology | Modulation of neurotransmitter systems |

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Key Structural and Functional Differences

Chromene vs. Halogenated derivatives (e.g., 4-bromophenyl in ) may improve binding affinity via hydrophobic or electrostatic effects, whereas the chromene’s planar structure could favor intercalation or enzyme inhibition.

Azetidinone vs. Piperidine Core: Azetidinone-containing analogs (e.g., 7k) exhibit antifungal activity attributed to the thiourea linkage and halogenated aryl groups . The target compound lacks this motif but retains the piperidine-4-carboxamide scaffold, which is associated with local anesthetic activity in phenylamino derivatives .

Local Anesthetic vs. Antimicrobial Activity: Piperidine-4-carboxamides with phenylamino groups (e.g., 4h in ) show potent local anesthesia, likely due to sodium channel interactions. The chromene substitution in the target compound may redirect activity toward microbial targets, as seen in chromene-containing antifungals .

Biological Activity

1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a chromen-2-one moiety, and a carboxamide group, which contribute to its diverse pharmacological properties. Research has indicated that this compound may exhibit antimicrobial and anticancer effects, among other biological activities.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes functional groups that are essential for its biological activity:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom, known for its role in various biological activities. |

| Chromen-2-one Moiety | A fused ring system that contributes to the compound's potential as an anticancer agent. |

| Carboxamide Group | Enhances solubility and bioavailability, influencing the compound's interaction with biological targets. |

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate enzyme activity, alter signal transduction pathways, and influence gene expression. The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby potentially exerting anticancer effects .

Anticancer Activity

Research indicates that compounds with chromenone structures can induce apoptosis in cancer cells through various mechanisms, including caspase activation and cell cycle arrest . The specific compound under investigation has shown promise in targeting tumor vasculature and inhibiting proliferation in cancer cell lines.

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activities against a range of pathogens. The presence of the chromenone moiety is often linked to enhanced antibacterial and antifungal properties .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the substituents on the chromenone ring can lead to different levels of potency against specific targets. Studies have shown that certain derivatives exhibit improved activity against cholinesterases and other enzymes involved in disease processes .

Case Studies

- Anticancer Studies : In vitro studies have shown that derivatives of chromenones can inhibit the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation . The specific IC50 values for these derivatives vary but indicate significant potential for therapeutic application.

- Antimicrobial Testing : A series of tests conducted on related compounds have revealed effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanisms involve disruption of bacterial cell walls and interference with metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide, and how can reaction yields be improved?

- Methodological Guidance : Focus on multi-step protocols involving coupling reactions (e.g., amide bond formation) and purification via column chromatography. For analogs, reaction conditions such as solvent choice (e.g., dichloromethane), temperature, and catalysts significantly impact yields. Optimization may involve iterative adjustments to stoichiometry and reaction time, as seen in related piperidine-carboxamide syntheses .

- Data Consideration : Monitor intermediates using HPLC or LC-MS to identify bottlenecks. For example, incomplete coupling steps may require activating agents like HATU or EDCI .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Guidance : Employ X-ray crystallography (using SHELX programs for refinement ) and spectroscopic techniques:

- NMR : Assign peaks for the chromen-4-one ring (δ 6.5–8.5 ppm for aromatic protons) and piperidine carboxamide (δ 2.5–3.5 ppm for methylene groups).

- FT-IR : Validate carbonyl groups (C=O stretches at ~1650–1750 cm⁻¹) and amide bonds (N–H bends at ~1550 cm⁻¹) .

Q. What solubility profiles are critical for in vitro assays, and how can formulation challenges be addressed?

- Methodological Guidance : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Use co-solvents like cyclodextrins or surfactants if precipitation occurs. For analogs, solubility correlates with logP values; computational tools (e.g., ACD/Labs) can predict hydrophobicity .

Advanced Research Questions

Q. How can in vitro and in vivo models be designed to evaluate this compound’s activity as a CGRP receptor antagonist?

- Methodological Guidance :

- In vitro : Use HEK-293 cells expressing human CGRP receptors. Measure cAMP inhibition via ELISA or fluorescence assays (IC₅₀ values <10 nM indicate high potency) .

- In vivo : Employ capsaicin-induced dermal blood flow models in rodents or rabbits. Monitor dose-dependent inhibition of vasodilation via laser Doppler imaging .

Q. What computational strategies are effective for structure-based optimization of this compound’s binding affinity?

- Methodological Guidance :

- Perform molecular docking (e.g., AutoDock Vina) using high-resolution CGRP receptor structures (PDB: 6E3Y). Focus on π-π interactions between the chromen-4-one ring and receptor aromatic residues.

- Use free-energy perturbation (FEP) calculations to predict substituent effects on binding .

Q. How can polymorphism impact the compound’s pharmacokinetic properties, and what analytical methods detect polymorphic forms?

- Methodological Guidance :

- Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize using PXRD and DSC to identify thermodynamically stable forms .

- Assess dissolution rates and bioavailability in preclinical models; unstable polymorphs may show reduced AUC .

Q. What protocols mitigate off-target effects in kinase or CYP450 inhibition assays?

- Methodological Guidance :

- Kinase Panels : Use broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) at 1 μM compound concentration. Focus on structural analogs with <30% inhibition at this dose .

- CYP450 Inhibition : Incubate with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). LC-MS/MS quantifies metabolite formation; IC₅₀ >10 μM suggests low risk .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.